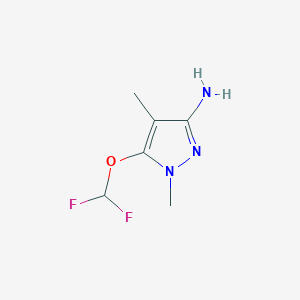
5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine
Description
5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethoxy group in this compound introduces unique chemical properties, making it of interest in various scientific fields.
Properties
Molecular Formula |
C6H9F2N3O |
|---|---|
Molecular Weight |
177.15 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C6H9F2N3O/c1-3-4(9)10-11(2)5(3)12-6(7)8/h6H,1-2H3,(H2,9,10) |
InChI Key |
UQNACVCQEQQBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1N)C)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine typically involves the introduction of the difluoromethoxy group into the pyrazole ring. One common method involves the reaction of 1,4-dimethyl-pyrazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethoxy)-1,4-dimethyl-pyrazol-3-amine
- 5-(Methoxy)-1,4-dimethyl-pyrazol-3-amine
Uniqueness
5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. Compared to its trifluoromethoxy and methoxy analogs, the difluoromethoxy group provides a balance between lipophilicity and hydrogen bonding capability, making it a valuable scaffold in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


